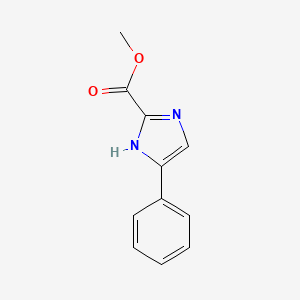methyl 5-phenyl-1H-imidazole-2-carboxylate
CAS No.: 222991-37-9
Cat. No.: VC3851907
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 222991-37-9 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | methyl 5-phenyl-1H-imidazole-2-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O2/c1-15-11(14)10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) |
| Standard InChI Key | BYQZAOUFVJUSHG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C(N1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1=NC=C(N1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of methyl 5-phenyl-1H-imidazole-2-carboxylate is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol . The imidazole core is substituted with a phenyl ring at C5 and a methyl ester at C2, conferring unique electronic and steric properties. The SMILES notation is O=C(C1=NC=C(C2=CC=CC=C2)N1)OC, reflecting its planar aromatic system and ester functionality .
Table 1: Key Physical and Chemical Properties
Spectroscopic Data
While direct spectral data for this compound is limited in publicly available literature, analogous imidazole derivatives exhibit characteristic signals:
-
¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), methyl ester (δ 3.8–4.0 ppm) .
-
FTIR: Ester C=O stretch (~1720 cm⁻¹), imidazole N-H stretch (~3150 cm⁻¹) .
Synthesis and Manufacturing
Primary Synthetic Routes
The most common synthesis involves esterification of 5-phenyl-1H-imidazole-2-carboxylic acid (CAS 41270-74-0) with methanol under acidic conditions . Alternative methods include palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of related imidazole carboxylates .
Example Procedure:
-
Reagents: 5-Phenyl-1H-imidazole-2-carboxylic acid, methanol, sulfuric acid.
-
Conditions: Reflux at 80–100°C for 4–6 hours.
Industrial-Scale Production
Industrial protocols often employ green chemistry principles, such as using recyclable catalysts (e.g., Ni or Pd complexes) and solvent-free conditions to enhance efficiency . Multi-component reactions (e.g., Van Leusen method) are also explored for scalability.
Chemical Reactivity and Derivatives
Functional Group Transformations
The methyl ester group undergoes hydrolysis to yield the carboxylic acid, while the imidazole ring participates in electrophilic substitution (e.g., nitration, halogenation) . Key reactions include:
-
Hydrolysis: Conversion to 5-phenyl-1H-imidazole-2-carboxylic acid under basic conditions.
-
Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups at the 4-position .
Stability and Degradation
The compound is stable under inert conditions but degrades in strong acids (pH < 3) or bases (pH > 10) . Accelerated stability studies recommend storage at 2–8°C in anhydrous environments .
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
Methyl 5-phenyl-1H-imidazole-2-carboxylate is a precursor to ligands targeting xanthine oxidase and cytochrome c oxidase, enzymes implicated in gout and mitochondrial disorders . Its derivatives show potential in reducing reactive oxygen species (ROS) production.
Table 2: Biological Activity of Related Imidazole Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5-Phenyl-1H-imidazole-2-carboxylic acid | Xanthine oxidase | 12.3 | |
| t-Butyl 1-methylimidazole-5-carboxylate | Cytochrome c oxidase | 8.7 |
Antimicrobial and Anti-Inflammatory Agents
Structural analogs exhibit moderate activity against Staphylococcus aureus (45% inhibition at 100 µM) and anti-inflammatory effects in murine models . The ester’s lipophilicity enhances membrane permeability, making it a candidate for prodrug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume